![molecular formula C9H8N2O B2765319 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone CAS No. 1036991-50-0](/img/structure/B2765319.png)
1-(Imidazo[1,2-a]pyridin-7-yl)ethanone
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Description
1-(Imidazo[1,2-a]pyridin-7-yl)ethanone is a chemical compound with the CAS RN®: 1036991-50-0 . It is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines, including 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone, can be functionalized through various radical reactions. These reactions include transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Scientific Research Applications
- Significance : Understanding its synthesis and reactivity is essential for optimizing these applications .
- Ring-Forming Transformations :
Agrochemicals and Pharmaceuticals
Materials Science
Anti-Cancer Research
Functional Materials
Synthetic Chemistry
properties
IUPAC Name |
1-imidazo[1,2-a]pyridin-7-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7(12)8-2-4-11-5-3-10-9(11)6-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOQSUYSPVAFNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=NC=CN2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Imidazo[1,2-a]pyridin-7-yl)ethanone |
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